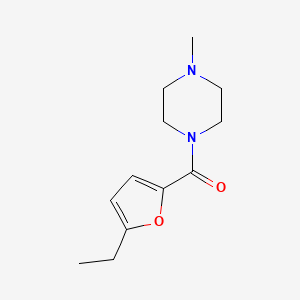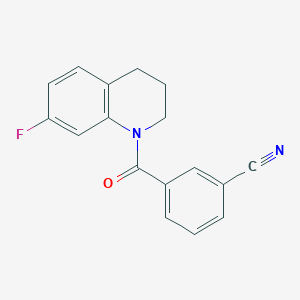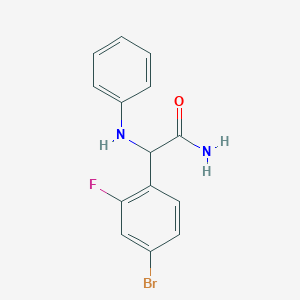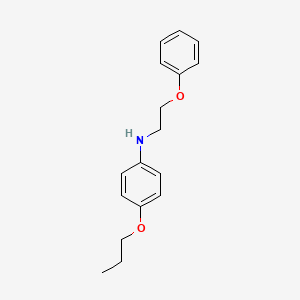![molecular formula C16H19NO2S B7559124 N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B7559124.png)
N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide, also known as PETCA, is a chemical compound that belongs to the class of thiophene derivatives. PETCA has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide is not fully understood. However, several studies have suggested that this compound exerts its pharmacological effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of certain enzymes and receptors that are involved in inflammation, cancer, and neurodegeneration. This compound has also been reported to regulate the expression of certain genes that are involved in disease progression.
Biochemical and physiological effects:
This compound has been shown to exhibit several biochemical and physiological effects. This compound has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. In addition, this compound has been reported to protect neurons from oxidative stress and prevent neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide has several advantages and limitations for lab experiments. This compound is a relatively stable compound and can be synthesized in good yield and purity. This compound is also soluble in various solvents, which makes it easy to handle in the laboratory. However, this compound has limited solubility in water, which may pose a challenge in certain experiments. In addition, the exact mechanism of action of this compound is not fully understood, which may limit its use in certain experimental settings.
Direcciones Futuras
N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide has several potential applications in the field of medicinal chemistry. Future research should focus on elucidating the exact mechanism of action of this compound and its potential applications in the treatment of various diseases. Further studies are also required to optimize the synthesis of this compound and improve its solubility in water. In addition, the pharmacokinetics and pharmacodynamics of this compound need to be investigated to determine its safety and efficacy in vivo. Overall, this compound has the potential to be a valuable therapeutic agent in the treatment of various diseases, and further research is warranted to fully explore its potential.
Métodos De Síntesis
N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide can be synthesized by the reaction of 2-bromoethyl 2-thiophenecarboxylate with 2-isopropoxyphenol in the presence of a base. The resulting product is then treated with an amine to yield this compound. The synthesis of this compound has been reported in several research articles, and the purity and yield of the compound can be optimized by varying the reaction conditions.
Aplicaciones Científicas De Investigación
N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide has been investigated for its potential application as a therapeutic agent in various diseases. Several studies have reported the anti-inflammatory, anti-cancer, and neuroprotective effects of this compound. This compound has also been shown to inhibit the activity of certain enzymes and receptors that are involved in disease progression. The potential applications of this compound in the treatment of various diseases make it an attractive target for further research.
Propiedades
IUPAC Name |
N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-11(2)19-14-8-5-4-7-13(14)12(3)17-16(18)15-9-6-10-20-15/h4-12H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCXZCALCOKPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(C)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[[4-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl]methyl]-1,3-thiazol-2-yl]-N-ethylacetamide](/img/structure/B7559051.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559062.png)

![N-[(2-phenoxypyridin-4-yl)methyl]propanamide](/img/structure/B7559071.png)
![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7559073.png)
![methyl 4-[2-[[2-(oxolan-2-yl)acetyl]amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylate](/img/structure/B7559077.png)
![2-methyl-5-[2-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinolin-3-yl]-1,3,4-oxadiazole](/img/structure/B7559083.png)
![[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B7559093.png)
![3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide](/img/structure/B7559099.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7559109.png)
![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-[(4-methylphenyl)methyl]-N-propylacetamide](/img/structure/B7559131.png)


